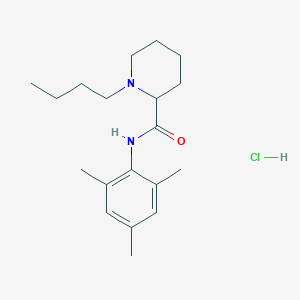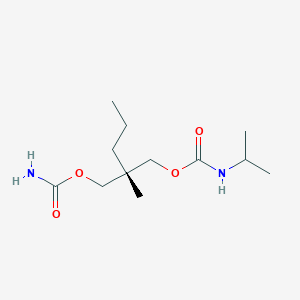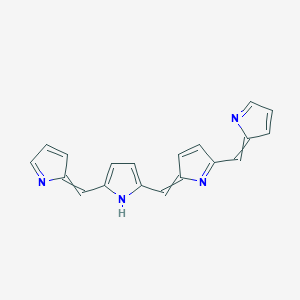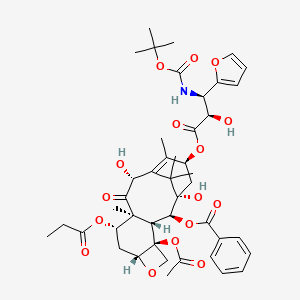![molecular formula C7H12N6O B1233669 5-[(E)-dimethylaminodiazenyl]-1-methylimidazole-4-carboxamide CAS No. 76283-04-0](/img/structure/B1233669.png)
5-[(E)-dimethylaminodiazenyl]-1-methylimidazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(E)-dimethylaminodiazenyl]-1-methylimidazole-4-carboxamide is a man-made form of vitamin B12, also known as methylcobalamin. It is used to treat vitamin B12 deficiency in the body, which is essential for growth, cell reproduction, blood formation, and protein and tissue synthesis. This compound is commonly used to treat anemia, fatigue, and numbness or tingling in the hands and feet .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 5-[(E)-dimethylaminodiazenyl]-1-methylimidazole-4-carboxamide can be synthesized through various methods, including the reaction of an electropositive metal with a halogen-substituted hydrocarbon, metal displacement, metathesis, and hydrometallation . For example, the reaction of magnesium with methyl bromide can produce methyl magnesium bromide, which can then be used in further reactions to synthesize methyldic.
Industrial Production Methods: In industrial settings, methyldic is often produced through the esterification of methacrylic acid with methanol. This process involves the oxidation of iso-butylene or tertiary butyl alcohol to methacrolein, which is then further oxidized to methacrylic acid. The methacrylic acid is then esterified with methanol to produce methyldic .
Análisis De Reacciones Químicas
Types of Reactions: 5-[(E)-dimethylaminodiazenyl]-1-methylimidazole-4-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, the gas-phase reaction of the methylidyne radical with dimethylacetylene can produce different isomers and intermediates .
Common Reagents and Conditions: Common reagents used in reactions with methyldic include methylidyne radicals, dimethylacetylene, and various metal oxides. The reactions often occur under specific conditions, such as a collision energy of 20.6 kJ mol−1 .
Major Products: The major products formed from reactions involving methyldic include 1-methyl-3-methylenecyclopropene and 1-penten-3-yne .
Aplicaciones Científicas De Investigación
5-[(E)-dimethylaminodiazenyl]-1-methylimidazole-4-carboxamide has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic reactions. In biology, it is essential for the formation of red blood cells and the absorption of iron in the body. In medicine, methyldic is used to treat vitamin B12 deficiency, anemia, and neuropathic pain . In industry, it is used in the production of polymers and other chemical compounds .
Mecanismo De Acción
5-[(E)-dimethylaminodiazenyl]-1-methylimidazole-4-carboxamide works by restoring the levels of vitamin B12 in the body, which is crucial for various physiological functions. It acts as a coenzyme in the synthesis of methionine from homocysteine, which is essential for DNA synthesis and repair. This compound also plays a role in the metabolism of fatty acids and amino acids .
Comparación Con Compuestos Similares
5-[(E)-dimethylaminodiazenyl]-1-methylimidazole-4-carboxamide is similar to other forms of vitamin B12, such as cyanocobalamin and hydroxocobalamin. methyldic is unique in that it is the most bioavailable form of vitamin B12, meaning it is more easily absorbed and utilized by the body. Other similar compounds include adenosylcobalamin and aquacobalamin .
Propiedades
Número CAS |
76283-04-0 |
|---|---|
Fórmula molecular |
C7H12N6O |
Peso molecular |
196.21 g/mol |
Nombre IUPAC |
5-[(E)-dimethylaminodiazenyl]-1-methylimidazole-4-carboxamide |
InChI |
InChI=1S/C7H12N6O/c1-12(2)11-10-7-5(6(8)14)9-4-13(7)3/h4H,1-3H3,(H2,8,14)/b11-10+ |
Clave InChI |
RBMPADCBBZIJMK-ZHACJKMWSA-N |
SMILES |
CN1C=NC(=C1N=NN(C)C)C(=O)N |
SMILES isomérico |
CN1C=NC(=C1/N=N/N(C)C)C(=O)N |
SMILES canónico |
CN1C=NC(=C1N=NN(C)C)C(=O)N |
Sinónimos |
5-(3,3-dimethyl-1-triazeno)-1-methylimidazole-4-carboxamide methylDIC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[8-Acetyl-3-[(E)-3,4-dimethylpent-2-enoyl]oxy-11,12-dihydroxy-13-methoxycarbonyl-9-methyl-4-oxo-5,14-dioxatetracyclo[8.5.0.01,6.02,13]pentadecan-9-yl]acetic acid](/img/structure/B1233594.png)






![2-({2-[Benzyl-(4-bromo-benzenesulfonyl)-amino]-acetyl}-hydrazonomethyl)-benzoic acid](/img/structure/B1233606.png)

![2-[(NAPHTHALEN-1-YL)AMINO]-N'-[(E)-(5-NITROFURAN-2-YL)METHYLIDENE]ACETOHYDRAZIDE](/img/structure/B1233608.png)
![(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid;(4R)-5-[3-methoxypropyl(pentyl)amino]-4-(naphthalen-2-ylsulfonylmethyl)-5-oxopentanoic acid;hydrate](/img/structure/B1233609.png)


